2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid
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Overview
Description
2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl derivatives
Uniqueness
2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds .
Properties
Molecular Formula |
C7H6F3NO2S |
---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C7H6F3NO2S/c1-3(5(12)13)4-2-11-6(14-4)7(8,9)10/h2-3H,1H3,(H,12,13) |
InChI Key |
XKWZNNLNQXWCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(S1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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